molecular formula C9H8ClNO2S2 B066934 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 175203-94-8

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Cat. No.: B066934
CAS No.: 175203-94-8
M. Wt: 261.8 g/mol
InChI Key: QLPNFHLKDWPUQW-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is an organic compound with the molecular formula C9H8ClNO2S2. It is a derivative of benzo[b]thiophene, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide typically involves the chlorination of 3-methylbenzo[b]thiophene followed by sulfonation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products

Scientific Research Applications

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methylbenzo[b]thiophene
  • 3-Methylbenzo[b]thiophene-2-sulfonamide
  • 5-Chloro-2-sulfonamidobenzo[b]thiophene

Uniqueness

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the chlorine and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

175203-94-8

Molecular Formula

C9H8ClNO2S2

Molecular Weight

261.8 g/mol

IUPAC Name

3-chloro-5-methyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H8ClNO2S2/c1-5-2-3-7-6(4-5)8(10)9(14-7)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

QLPNFHLKDWPUQW-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2Cl)S(=O)(=O)N

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(3-(Aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide interact with Mycobacterium tuberculosis InhA?

A: The research paper "Crystal structure of M. tuberculosis InhA in complex with NAD+ and N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide" [] investigates the structural basis of this interaction. The study utilized X-ray crystallography to determine the three-dimensional structure of InhA bound to both NAD+ and the compound. This structural data reveals the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and other forces, that contribute to the compound's affinity for InhA. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential as an anti-tuberculosis agent.

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